N-(3-methoxypropyl)-1-(morpholin-4-ylsulfonyl)piperidine-4-carboxamide

Description

N-(3-Methoxypropyl)-1-(morpholin-4-ylsulfonyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by two key substituents:

- A morpholine sulfonyl group at the 1-position of the piperidine ring, which may enhance solubility and influence receptor binding.

Properties

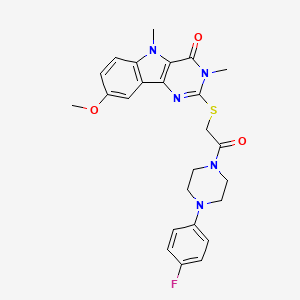

IUPAC Name |

2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-8-methoxy-3,5-dimethylpyrimido[5,4-b]indol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26FN5O3S/c1-28-20-9-8-18(34-3)14-19(20)22-23(28)24(33)29(2)25(27-22)35-15-21(32)31-12-10-30(11-13-31)17-6-4-16(26)5-7-17/h4-9,14H,10-13,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYJOGKITUTDIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26FN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(3-methoxypropyl)-1-(morpholin-4-ylsulfonyl)piperidine-4-carboxamide is a compound that has gained attention due to its potential biological activities, particularly in pharmacology. This compound, characterized by its unique structure, is part of a broader class of piperidine and morpholine derivatives that have been explored for various therapeutic applications.

- Molecular Formula : C13H25N3O2S

- Molecular Weight : 327.42 g/mol

- CAS Number : 1181457-98-6

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research indicates that piperidine and morpholine derivatives often act as modulators of neurotransmitter systems, particularly dopamine and serotonin pathways. The sulfonamide group enhances the compound's solubility and bioavailability, potentially increasing its efficacy in vivo.

Biological Activity Overview

-

Pharmacological Effects :

- Dopamine Transporter Inhibition : Studies have shown that similar piperidine derivatives can selectively inhibit dopamine transporters, which may have implications for treating disorders such as depression and schizophrenia .

- Antitumor Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis through mitochondrial pathways .

-

Case Studies :

- In a study evaluating the effects of various piperidine derivatives, this compound demonstrated significant inhibition of cell proliferation in human cancer cell lines, suggesting its potential as an anticancer agent .

- Another case study highlighted its role in modulating the Type III secretion system in pathogenic bacteria, indicating its utility in infectious disease treatment .

Research Findings

Recent literature has focused on the structural modifications of piperidine and morpholine derivatives to enhance their biological activities. The following table summarizes key findings related to the compound's activity:

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds similar to N-(3-methoxypropyl)-1-(morpholin-4-ylsulfonyl)piperidine-4-carboxamide exhibit anticancer properties. The compound's structure allows it to interact with specific cellular pathways involved in cancer progression. For instance, studies have demonstrated that related piperidine derivatives can inhibit tumor growth by targeting angiogenesis and apoptosis pathways .

2. Neurological Disorders

The compound's morpholine moiety suggests potential applications in treating neurological disorders. Morpholine derivatives have been shown to possess neuroprotective effects, which may be beneficial for conditions such as Alzheimer's disease and Parkinson's disease. The interaction of the compound with neurotransmitter systems could provide insights into its efficacy in modulating neurological functions .

3. Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. The sulfonamide group is known for its antibacterial properties, which could be leveraged in developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

A study conducted on a series of piperidine derivatives, including this compound, revealed significant antitumor activity in vitro. The study utilized various cancer cell lines to assess the compound's effectiveness in inhibiting cell growth and inducing apoptosis. Results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Neuroprotective Effects

In a model simulating neurodegeneration, researchers evaluated the neuroprotective effects of morpholine-containing compounds. This compound was administered to neuronal cultures exposed to oxidative stress. The compound demonstrated a reduction in cell death and preservation of neuronal function, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

- Synthesis Methods : Most analogs employ HATU-mediated coupling with DIEA in polar aprotic solvents (e.g., DMF), followed by HPLC purification . The target compound likely follows a similar route.

- Purity : High purity (>95%) is common across analogs, with reporting >99.8% purity for aryloxazole derivatives.

- Structural Variations : Modifications at the piperidine 1-position (e.g., morpholine sulfonyl vs. naphthalene or pyrrolopyrimidine) critically influence target selectivity and physicochemical properties.

Key Observations:

- Morpholine Sulfonyl Group : This moiety in the target compound may enhance solubility compared to naphthalene-based analogs () while avoiding the metabolic instability associated with trifluoromethyl groups ().

- Therapeutic Potential: AZD5363 () demonstrates how piperidine-4-carboxamides can achieve clinical success through optimized substituents (e.g., pyrrolopyrimidine for kinase selectivity).

- Antiviral Activity : The naphthalene-containing SARS-CoV-2 inhibitors () suggest that bulkier aromatic groups may favor viral entry inhibition, whereas the target compound’s morpholine group might favor different mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.